molecular formula C19H22O B12958090 Bis(2-isopropylphenyl)methanone CAS No. 22679-50-1

Bis(2-isopropylphenyl)methanone

Cat. No.: B12958090
CAS No.: 22679-50-1
M. Wt: 266.4 g/mol
InChI Key: KNOHXXUCYUEANI-UHFFFAOYSA-N
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Description

Bis(2-isopropylphenyl)methanone: is an organic compound with the molecular formula C19H22O It is a ketone derivative, characterized by the presence of two isopropylphenyl groups attached to a central carbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of bis(2-isopropylphenyl)methanone typically involves the Friedel-Crafts acylation reaction. This reaction uses 2-isopropylphenyl as the starting material and phosgene or benzoyl chloride as the acylating agent. The reaction is catalyzed by aluminum chloride (AlCl3) and is carried out under anhydrous conditions to prevent hydrolysis of the acylating agent .

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques, such as distillation and recrystallization , are common in industrial production .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: Bis(2-isopropylphenyl)methanone is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and is involved in various organic reactions, including Friedel-Crafts acylation and Grignard reactions .

Biology and Medicine: In biological research, this compound is studied for its potential pharmacological properties. It is investigated for its role as an intermediate in the synthesis of pharmaceutical compounds and its potential therapeutic effects .

Industry: The compound is used in the production of specialty chemicals and materials. It is employed in the manufacture of polymers, resins, and other industrial products .

Mechanism of Action

The mechanism of action of bis(2-isopropylphenyl)methanone involves its interaction with specific molecular targets. The compound can act as an electrophile in various chemical reactions, facilitating the formation of new chemical bonds. Its effects are mediated through pathways involving electrophilic aromatic substitution and nucleophilic addition reactions .

Comparison with Similar Compounds

  • Bis(2,6-diisopropylphenyl)methanone
  • Bis(2-methylphenyl)methanone
  • Bis(2-ethylphenyl)methanone

Comparison: Bis(2-isopropylphenyl)methanone is unique due to the presence of isopropyl groups, which influence its reactivity and steric properties. Compared to bis(2,6-diisopropylphenyl)methanone, it has less steric hindrance, making it more reactive in certain chemical reactions. The presence of isopropyl groups also affects its solubility and boiling point compared to other similar compounds .

Properties

CAS No.

22679-50-1

Molecular Formula

C19H22O

Molecular Weight

266.4 g/mol

IUPAC Name

bis(2-propan-2-ylphenyl)methanone

InChI

InChI=1S/C19H22O/c1-13(2)15-9-5-7-11-17(15)19(20)18-12-8-6-10-16(18)14(3)4/h5-14H,1-4H3

InChI Key

KNOHXXUCYUEANI-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=CC=C1C(=O)C2=CC=CC=C2C(C)C

Origin of Product

United States

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